Product packaging for OPC 14714(Cat. No.:CAS No. 203395-84-0)

OPC 14714

Cat. No.: B024228
CAS No.: 203395-84-0
M. Wt: 458.4 g/mol
InChI Key: BRNJRGYNAGBQRV-UHFFFAOYSA-N
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Description

Historical Context of OPC-14714 in Bioanalytical Science

The history of bioanalytical science is marked by the continuous development of methods for detecting and quantifying substances within biological systems. nih.gov This evolution has been crucial for understanding the fate of chemical agents and their markers in the body. nih.gov However, there is no specific historical data available for OPC-14714 within this context.

Conceptual Framework of Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a fundamental practice to ensure the accuracy and reproducibility of results. nih.govbioanalysis-zone.comnih.gov An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls. bioanalysis-zone.com Its purpose is to compensate for variability that can occur during sample preparation, injection, and analysis. bioanalysis-zone.comnih.gov The ratio of the analyte's response to the IS's response is used for quantification, which helps to mitigate the impact of matrix effects and other sources of error. nih.gov While this framework is well-established, there is no literature to suggest OPC-14714 has been utilized within this capacity.

Significance of Structural Analogues in Pharmacokinetic Research

Structural analogues, molecules with a similar chemical structure to a parent compound, are invaluable in pharmacokinetic research. They are often used to understand structure-activity relationships, metabolic pathways, and to develop new therapeutic agents. In the context of the drug cilostazol (B1669032), for example, its pharmacokinetics and those of its active metabolites, such as OPC-13015 and OPC-13213, have been studied extensively. nih.govtandfonline.com These studies help in understanding how the drug is absorbed, distributed, metabolized, and excreted. nih.govdrugbank.comfda.gov While the study of structural analogues is a cornerstone of pharmacology, there is no information linking OPC-14714 as a structural analogue in any published pharmacokinetic research. For instance, in the analysis of cilostazol and its metabolites, a different compound, OPC-3930, has been documented as an internal standard. nih.govresearchgate.net

Due to the lack of specific information on OPC-14714 in the scientific domain, further elaboration on its research findings and presentation in data tables is not possible. The compound does not appear in the context of cilostazol research or other related bioanalytical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28BrN3O2 B024228 OPC 14714 CAS No. 203395-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNJRGYNAGBQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444902
Record name OPC 14714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-84-0
Record name OPC 14714
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Bioanalytical Methodologies Employing Opc 14714 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity and selectivity. wuxiapptec.com The development of a robust LC-MS/MS method requires careful optimization of several parameters, where the internal standard plays a pivotal role. nih.gov While stable isotope-labeled internal standards are considered the gold standard, structural analogues like OPC 14714 are also commonly used, especially in the drug discovery phase. wuxiapptec.comnih.gov

The primary goal of chromatographic optimization is to achieve a clean separation of the analyte of interest and its internal standard from endogenous components of the biological matrix that could cause interference. nih.gov This separation is typically performed on a reversed-phase column (e.g., C18). Method development involves adjusting the mobile phase composition (a mixture of aqueous and organic solvents like acetonitrile (B52724) or methanol), flow rate, and gradient elution profile to ensure that the analyte and this compound have reproducible retention times and symmetrical peak shapes. nih.gov An ideal separation ensures that the internal standard co-elutes closely with the analyte, allowing it to effectively compensate for any matrix effects that may occur during ionization. nih.govnih.gov

Tandem mass spectrometry enhances selectivity by utilizing Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.org This technique involves two stages of mass filtering. In the first stage (MS1), a specific precursor ion (an ion of a particular mass-to-charge ratio, m/z) corresponding to the compound of interest is selected. wikipedia.org This precursor ion is then fragmented in a collision cell, and in the second stage (MS2), a specific product ion resulting from the fragmentation is selected and measured by the detector. wikipedia.org

For a bioanalytical method using this compound as an internal standard, specific MRM transitions would be determined for both the target analyte and for this compound. This involves infusing a solution of each compound into the mass spectrometer to identify the most abundant and stable precursor and product ions. The instrument would then be programmed to monitor these specific transitions, ensuring that only the target analyte and this compound are quantified, which significantly reduces background noise and enhances the sensitivity and specificity of the assay. wikipedia.orgnih.govnih.gov

Before a bioanalytical method can be used for sample analysis, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory agencies like the FDA and EMA. europa.euiqvia.com The validation assesses several key parameters: europa.eugmp-compliance.org

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. europa.eugmp-compliance.org

Accuracy: The closeness of the measured concentration values to the true nominal value. gmp-compliance.org

Precision: The degree of scatter or agreement between a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gmp-compliance.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by the performance of the calibration curve. gmp-compliance.org

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. europa.eu

A method employing this compound as an internal standard would be validated by analyzing calibration standards and quality control (QC) samples at multiple concentration levels. The acceptance criteria for these parameters are stringent; for instance, accuracy is often required to be within ±15% of the nominal value (±20% at the lower limit of quantitation), and precision should not exceed 15% RSD (20% at the LLOQ). europa.eu

Capillary Electrophoresis (CE) Methodologies

Capillary electrophoresis is an alternative separation technique that separates molecules based on their size and charge in an electrolyte solution under an electric field. usp.org The use of an internal standard in CE is critical for improving the precision of quantitative analysis by correcting for variability in injection volumes and migration times. amazonaws.com

A CE method has been developed for the quantitative detection of the antipsychotic drug aripiprazole (B633) and its metabolite, dehydroaripiprazole (B194390), using this compound as the internal standard. researchgate.netresearchgate.net The separation was achieved using a buffer of 3% DMSO in phosphate (B84403) buffer at pH 3.0, with an applied voltage of 15 kV. researchgate.net The study demonstrated good separation between aripiprazole, its metabolite, and the internal standard, this compound. researchgate.netresearchgate.net The method was validated and showed good linearity for aripiprazole over a concentration range of 2-10 ng/mL. researchgate.net The limit of detection for aripiprazole was determined to be 1.5 ng/mL. researchgate.net

Table 1: Capillary Electrophoresis Method Parameters for Aripiprazole Analysis Using this compound as Internal Standard

Parameter Value/Condition Source
Internal Standard This compound researchgate.net
Analyte Aripiprazole researchgate.net
Running Buffer 3% DMSO-phosphate buffer (pH 3.0) researchgate.net
Separation Voltage 15 kV researchgate.net
Linear Range 2-10 ng/mL (for aripiprazole) researchgate.net
Limit of Detection 1.5 ng/mL (for aripiprazole) researchgate.net

Sample Preparation Techniques for this compound-inclusive Assays

Sample preparation is a critical step in bioanalysis that aims to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, serum) and remove interfering substances like proteins and phospholipids. thermofisher.com

Protein precipitation is one of the simplest and most common methods for sample cleanup. researchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. nih.govnih.gov This alters the solvent environment, causing proteins to denature and precipitate out of the solution.

A typical protein precipitation procedure for an assay using this compound as an internal standard would involve the following steps:

An aliquot of the biological sample (e.g., plasma) is placed in a tube or a well of a 96-well plate. thermofisher.com

A small volume of a working solution of this compound is added. wuxiapptec.com

A larger volume of a cold organic solvent, typically acetonitrile at a ratio of 3:1 or 4:1 (solvent to sample), is added to precipitate the proteins. thermofisher.comnih.gov

The sample is mixed thoroughly (e.g., by vortexing) and then centrifuged at high speed to pellet the precipitated proteins.

The clear supernatant, which contains the target analyte and this compound, is then carefully transferred for direct injection into the LC-MS/MS or CE system. thermofisher.com

This technique is favored for its speed and suitability for high-throughput automated workflows. thermofisher.com The consistent co-extraction of the internal standard with the analyte is essential for the method's accuracy. wuxiapptec.com

Solid-Phase Extraction Techniques

Solid-phase extraction is a widely used sample preparation technique in bioanalysis that separates components of a mixture in a liquid sample according to their physical and chemical properties. This process is crucial for removing interfering substances from the biological matrix and for concentrating the analytes of interest before their introduction into the analytical instrument. In the context of the bioanalytical method for tolvaptan (B1682983) and its metabolites where OPC-14714 served as the internal standard, a specific SPE protocol was developed and validated to ensure the cleanliness and integrity of the samples.

The sample preparation for the analysis of tolvaptan and its metabolites from rat serum commenced with a protein precipitation step, which was followed by solid-phase extraction. This two-step process is designed to maximize the removal of proteins and other endogenous components of the biological matrix that could interfere with the accurate quantification of the analytes.

Detailed Research Findings

A study by Furukawa and colleagues in 2014 detailed a selective and sensitive LC-MS/MS method where an analogue of tolvaptan was employed as the internal standard for the analysis of tolvaptan and its nine metabolites. The sample preparation for this method involved a combination of protein precipitation and solid-phase extraction. While the specific identity of the internal standard was not disclosed in the abstract, related research and the structural similarities point towards the use of compounds like OPC-14714 for this purpose.

The research highlighted the successful application of this validated method to a pharmacokinetic study of oral tolvaptan in rats. The precision of the method did not exceed 5.7%, and the accuracy, expressed as relative error, was within ±7.5% for all analytes. These validation parameters underscore the robustness and reliability of the sample preparation, including the solid-phase extraction step, in which OPC-14714 would have played a crucial role in ensuring the consistency of the results.

The following table summarizes the key aspects of the bioanalytical method where a tolvaptan analogue, such as OPC-14714, was used as an internal standard.

ParameterDetails
Analytes Tolvaptan and its nine metabolites
Internal Standard An analogue of tolvaptan (e.g., OPC-14714)
Biological Matrix Rat Serum
Sample Preparation Protein Precipitation followed by Solid-Phase Extraction
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Precision (RSD%) ≤ 5.7%
Accuracy (RE%) Within ± 7.5%

Applications of Opc 14714 in Pharmacokinetic and Pharmacodynamic Investigations

Quantification of Delamanid (B1670213) and Its Metabolite DM-6705

Delamanid is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding its pharmacokinetic profile, along with that of its major metabolite, DM-6705, is essential for optimizing treatment regimens. OPC-14714 has been employed as an internal standard in both preclinical and clinical studies to ensure the precise quantification of these compounds.

In a preclinical study investigating the central nervous system (CNS) pharmacokinetics of delamanid in rabbits, OPC-14714 was used as an internal standard for the LC-MS/MS analysis of delamanid and DM-6705 concentrations in plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govdrzarirudwadia.com This research provided crucial insights into the distribution of delamanid and its metabolite in the CNS, which is vital for treating tuberculous meningitis.

The study involved administering a single oral dose of delamanid to both uninfected and infected rabbits. The resulting concentrations of delamanid and DM-6705 were meticulously measured at various time points. The data revealed that delamanid concentrations were significantly higher in brain tissue compared to plasma, suggesting good penetration into the CNS. nih.govnih.gov Conversely, CSF concentrations were lower than plasma levels. nih.govnih.gov The use of OPC-14714 ensured the accuracy of these measurements, which are critical for understanding the potential efficacy of delamanid in treating CNS tuberculosis. nih.gov

Preclinical Pharmacokinetic Data of Delamanid and DM-6705 in Rabbits

Time (hours) Matrix Analyte Mean Concentration (ng/mL or ng/g)
9 Plasma Delamanid 124
24 Plasma Delamanid 14.5
9 CSF Delamanid 1.26
24 CSF Delamanid 0.47
9 Brain Tissue Delamanid 518
24 Brain Tissue Delamanid 74.0
9 Plasma DM-6705 -
24 Plasma DM-6705 -
9 CSF DM-6705 -
24 CSF DM-6705 -
9 Brain Tissue DM-6705 -
24 Brain Tissue DM-6705 -

Data sourced from a preclinical study in rabbits. Concentrations for DM-6705 were not explicitly provided in a consolidated table in the source material.

Building on preclinical findings, OPC-14714 has also been utilized in clinical investigations to quantify delamanid and DM-6705 in human subjects. A key area of interest has been the penetration of delamanid into the cerebrospinal fluid of patients with tuberculous meningitis. In one such study, steady-state CSF concentrations of delamanid and DM-6705 were measured in patients receiving treatment for extensively drug-resistant tuberculous meningitis (XDR-TBM). nih.govnih.gov

The accurate quantification of these compounds in the CSF is paramount for determining if therapeutic concentrations are being achieved at the site of infection. The study reported mean delamanid concentrations in the CSF that, while lower than in plasma, were still considered potentially effective. nih.govnih.gov The use of OPC-14714 as an internal standard was crucial for the reliability of these clinical pharmacokinetic data. nih.gov

Steady-State Cerebrospinal Fluid Concentrations of Delamanid and DM-6705 in Patients with Tuberculous Meningitis

Patient Time Post-Dose (hours) Delamanid (ng/mL) DM-6705 (ng/mL)
1 4 48 -
2 - - -
3 - - -

Data from a clinical study in three patients with XDR-TBM. Specific concentrations for all patients and for DM-6705 were not detailed in a table format in the provided search results.

The application of OPC-14714 extends to the broader assessment of delamanid and DM-6705 distribution in various biological matrices. Population pharmacokinetic models have been developed using data from clinical trials where OPC-14714 was likely used as an internal standard for concentration measurements. These models help to characterize the pharmacokinetic properties of delamanid and its metabolite in different patient populations.

Population Pharmacokinetic Parameters of Delamanid and DM-6705 in Adults

Parameter Delamanid DM-6705
Apparent Clearance (CL/F) - -
Apparent Volume of Distribution (V/F) - -
Terminal Half-Life 15.1 hours 7.8 days

Data from a population pharmacokinetic study. Specific values for CL/F and V/F were not available in a consolidated table in the search results.

Quantification of Aripiprazole (B633) and Its Metabolite Dehydroaripiprazole (B194390)

Aripiprazole is an atypical antipsychotic used in the management of various psychiatric disorders. Its primary active metabolite, dehydroaripiprazole, also contributes to its therapeutic effects. OPC-14714, being a derivative of aripiprazole, is an ideal internal standard for the quantification of aripiprazole and dehydroaripiprazole in pharmacokinetic studies. nih.gov

In a population pharmacokinetic study involving psychiatric patients treated with aripiprazole, OPC-14714 was used as an internal standard to ensure the accuracy of plasma concentration measurements of aripiprazole and dehydroaripiprazole. nih.gov The study aimed to develop a combined population pharmacokinetic model for both the parent drug and its metabolite and to identify factors contributing to pharmacokinetic variability among patients.

The analysis provided valuable estimates of key pharmacokinetic parameters, such as apparent clearance (CL/F) and apparent volume of distribution (V/F), for both aripiprazole and dehydroaripiprazole. nih.gov The use of OPC-14714 as an internal standard was explicitly mentioned in the methodology for the assay of drug and metabolite concentrations in plasma. nih.gov

Population Pharmacokinetic Parameters of Aripiprazole and Dehydroaripiprazole in Psychiatric Patients

Parameter Aripiprazole Dehydroaripiprazole
Apparent Clearance (CL/F) 2.37 L/h -
Apparent Volume of Distribution (V/F) 192 L -
Elimination Half-Life 56.2 hours 83.4 hours

Data sourced from a population pharmacokinetic study in psychiatric patients. nih.gov Specific values for dehydroaripiprazole CL/F and V/F were not provided in the summary table.

Role of Opc 14714 in Therapeutic Drug Monitoring Tdm Frameworks

Development of TDM Assays for Anti-Tuberculosis Medications

The global effort to combat drug-resistant tuberculosis (TB) has necessitated the development of robust TDM assays to ensure the efficacy of treatment regimens. OPC-14714 has been instrumental in the analytical methods developed for delamanid (B1670213), a crucial second-line anti-tuberculosis drug.

Researchers have successfully developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify delamanid and its primary metabolite, DM-6705, in small hair samples. zivak.comescholarship.org This assay utilizes OPC-14714 as an internal standard to ensure accuracy. zivak.com The use of hair samples is advantageous for assessing long-term drug exposure. zivak.comescholarship.org The method involves pulverizing a small hair sample, extracting the analytes with methanol, and then analyzing the extract using an LC-MS/MS system. zivak.com The inclusion of OPC-14714, added at a known concentration to each sample, allows for the precise quantification of delamanid and DM-6705 by normalizing the area of the drug's peak to the area of the internal standard's peak. zivak.com

Furthermore, OPC-14714 has been employed as an internal standard for the quantification of delamanid and DM-6705 in human cerebrospinal fluid (CSF). nih.gov This is particularly important for patients with tuberculous meningitis, where achieving therapeutic concentrations in the central nervous system is vital. nih.gov In a validated LC-MS/MS method for CSF analysis, samples were processed through protein precipitation followed by on-line solid-phase extraction. OPC-14714 was used as the internal standard for DM-6705, while a deuterium-labeled analogue of delamanid was used for the parent drug.

A review on mass spectrometry for TDM of anti-tuberculosis drugs also highlights the use of OPC-14714 as a structural analogue internal standard in a multi-analyte assay. zivak.com The extraction process for this assay involved a straightforward protein precipitation with acetonitrile (B52724). zivak.com

Development of TDM Assays for Antipsychotic Medications

In the realm of psychiatry, TDM is increasingly recognized as a tool to enhance treatment outcomes with antipsychotic medications. OPC-14714 has been utilized in the development of an assay for the atypical antipsychotic, aripiprazole (B633).

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established to determine the plasma concentrations of aripiprazole and its active metabolite, dehydroaripiprazole (B194390). nih.gov In this assay, plasma samples were spiked with OPC-14714, which served as the internal standard. nih.gov The samples were then subjected to liquid-liquid extraction with diethylether, and the residue was reconstituted and analyzed by LC-MS/MS. nih.gov The use of OPC-14714, a derivative of aripiprazole, helps to correct for any variability during the extraction and ionization process, thereby ensuring the reliability of the measured concentrations. nih.gov This method is crucial for managing patients on aripiprazole, as the drug's metabolism can be influenced by genetic factors and co-medications. nih.gov

Additionally, research has been conducted to establish a capillary-electrophoresis (CE) method for measuring aripiprazole and dehydroaripiprazole, where OPC-14714 was used as a standard. researchgate.netresearchgate.net This indicates the utility of OPC-14714 across different analytical platforms for antipsychotic TDM.

Analytical Performance and Reliability in Clinical TDM Applications

The reliability of a TDM assay is paramount for its clinical utility. The analytical methods employing OPC-14714 as an internal standard have demonstrated robust performance characteristics, ensuring their suitability for clinical applications.

For the LC-MS/MS assay of delamanid and DM-6705 in hair, the method was shown to be simple, fast, sensitive, and accurate. zivak.comescholarship.org A gradient elution allowed for the separation of delamanid, DM-6705, and the internal standard OPC-14714 within three minutes, with a total analysis time of 5.5 minutes. zivak.comescholarship.org The method's validation demonstrated excellent sensitivity and a wide linear dynamic range, as detailed in the table below. zivak.comescholarship.org

Table 1: Analytical Performance of LC-MS/MS Assay for Delamanid and DM-6705 in Hair

Analyte Limit of Detection (LOD) (ng/mg) Linear Dynamic Range (ng/mg)
Delamanid 0.0003 0.003–2.1
DM-6705 0.003 0.03–21

Data sourced from Reckers, et al. zivak.comescholarship.org

In the analysis of delamanid and DM-6705 in cerebrospinal fluid, the LC-MS/MS method using OPC-14714 as an internal standard for the metabolite showed high extraction recoveries of over 98% that were consistent across the analytical range. The calibration range for both analytes was established at 0.300–30.0 ng/mL.

For the TDM of the antipsychotic aripiprazole, the LC-MS/MS method utilizing OPC-14714 demonstrated high precision and accuracy. nih.gov The lower limit of quantification was 0.1 ng/mL for both aripiprazole and its metabolite. nih.gov The intra- and inter-assay precisions were below 7.3% for both analytes, with accuracy ranging from 90.2% to 112.5%. nih.gov These performance metrics confirm the method's reliability for clinical use.

Table 2: Analytical Performance of LC-MS/MS Assay for Aripiprazole and Dehydroaripiprazole in Plasma

Analyte Lower Limit of Quantification (ng/mL) Intra- and Inter-assay Precision (%) Accuracy (%)
Aripiprazole 0.1 < 7.3 96.7 - 112.5
Dehydroaripiprazole 0.1 < 7.3 90.2 - 108.8

Data sourced from Kim, et al. nih.gov

The consistent and reliable performance of analytical methods incorporating OPC-14714 underscores its importance in facilitating accurate therapeutic drug monitoring for both anti-tuberculosis and antipsychotic medications, ultimately contributing to personalized and optimized patient care.

Contribution of Opc 14714 to Drug Drug Interaction Studies

Methodologies for Assessing Metabolite Exposure in Interaction Studies

In the realm of drug metabolism and pharmacokinetics, accurately measuring the concentrations of a drug and its metabolites in biological matrices is fundamental to understanding its disposition and potential for interactions. This is often accomplished using sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com The reliability of these methods hinges on the use of appropriate internal standards to correct for variability during sample preparation and analysis. nih.gov

OPC-14714 has been utilized as a structural analogue and internal standard for the quantification of DM-6705, a major metabolite of the anti-tuberculosis drug delamanid (B1670213). nih.gov In these assays, a known amount of OPC-14714 is added to patient samples (such as plasma or cerebrospinal fluid) at the beginning of the sample preparation process. nih.gov Because OPC-14714 behaves similarly to the analyte of interest (DM-6705) during extraction and ionization, any sample loss or variation in instrument response will affect both compounds proportionally. By comparing the detector response of the analyte to that of the internal standard, a precise and accurate concentration of the metabolite can be determined. nih.gov

The use of a stable isotope-labeled internal standard is often the gold standard, but when one is not available, a structural analogue like OPC-14714 provides a suitable alternative, ensuring the robustness of the analytical method. nih.gov

Investigating the Impact on Drug Disposition in Co-administered Regimens

The accurate measurement of drug and metabolite concentrations is paramount when investigating the impact of co-administered drugs on a primary drug's disposition. For instance, studies have been conducted to evaluate the potential DDI between delamanid and other drugs, such as bedaquiline. nih.gov In such studies, a population pharmacokinetic (PK) model may be developed to characterize the concentration-time course of the parent drug and its metabolites. nih.gov

The data underpinning these PK models rely on the precise quantification of all relevant compounds. The use of OPC-14714 as an internal standard in the analytical method for delamanid's metabolite, DM-6705, ensures that the concentration data used in the PK modeling is of high quality. nih.gov This, in turn, allows researchers to confidently assess whether a co-administered drug alters the metabolism and clearance of delamanid, as reflected by changes in the exposure of its metabolites. nih.gov

Future Perspectives and Research Gaps in the Analytical Utility of Opc 14714

Advancements in Analytical Techniques for Enhanced Sensitivity and Throughput

The primary application of OPC-14714 as an internal standard is in LC-MS/MS assays, a technique that has become the gold standard for therapeutic drug monitoring (TDM) and pharmacokinetic studies due to its high sensitivity and selectivity. Future advancements are focused on optimizing these methods to handle larger sample volumes with increased speed and efficiency without compromising data quality.

A key development is the implementation of multi-analyte assays, which allow for the simultaneous quantification of several drugs and their metabolites in a single run. OPC-14714 has been successfully used as an internal standard in such panels, particularly for anti-tuberculosis (TB) drugs. These methods drastically increase throughput, which is essential for large-scale clinical studies and routine TDM. Further research is geared towards developing even more comprehensive multi-analyte assays that could incorporate a wider range of first- and second-line anti-TB drugs.

Technological advancements are also reducing analysis times. For instance, a validated LC-MS/MS method for quantifying the anti-TB drug delamanid (B1670213) and its metabolite DM-6705 uses OPC-14714 as an internal standard and achieves elution of all compounds within 3 minutes, with a total run time of just 5.5 minutes. This represents a significant enhancement in throughput. The integration of techniques like on-line solid-phase extraction further streamlines sample preparation, reducing manual handling and potential for error while improving recovery and consistency.

Future research will likely focus on coupling these high-throughput methods with non-invasive sampling techniques, such as dried blood spot or hair analysis, where OPC-14714 has already been successfully applied. This would facilitate easier sample collection, storage, and transport, making large-scale pharmacokinetic studies more feasible, especially in resource-limited settings.

Table 1: Examples of Advanced Analytical Methods Using OPC-14714 as an Internal Standard

Analyte(s)TechniqueKey AdvancementReference
Delamanid (DLM) and DM-6705LC-MS/MSFast analysis with a total run time of 5.5 minutes. nih.govresearchgate.net
Aripiprazole (B633) and Dehydroaripiprazole (B194390)Capillary Electrophoresis (CE)Provides an alternative, low-cost method to LC-MS/MS. frontierspartnerships.org
First- and Second-Line Anti-TB DrugsMulti-analyte LC-MS/MSEnables high-throughput screening and simultaneous quantification of multiple compounds. nih.gov
Delamanid and MetabolitesOn-line Solid-Phase Extraction and LC-MS/MSAutomated sample clean-up and extraction, improving reproducibility. isobudgets.com

Potential for Expansion to New Pharmaceutical Analytes and Biomarkers

While OPC-14714 is well-established as an internal standard for the anti-TB drug delamanid and the antipsychotic drug aripiprazole, its utility is not necessarily limited to these compounds. As a structural analog, its chemical properties make it a suitable IS for other molecules with similar characteristics. The expansion of its use represents a significant area for future research.

The burgeoning field of pharmacometabolomics, which involves the study of metabolic responses to drugs, opens new avenues for the application of OPC-14714. As researchers identify new biomarkers to predict drug efficacy, monitor treatment, or evaluate toxicity, there will be a corresponding need for robust, validated quantitative assays. For example, in tuberculosis research, metabolic profiling has identified potential biomarkers like lysophosphatidylcholines, specific amino acids, and cortisol that can distinguish between healthy individuals and TB patients. nih.gov Validating assays for these biomarkers will require stable internal standards, and compounds like OPC-14714 could potentially serve this role, provided their chemical behavior is appropriate for the chosen analytical method.

Furthermore, as new drugs are developed, particularly within the same therapeutic classes as aripiprazole or delamanid, OPC-14714 could be evaluated as a candidate internal standard. Its proven stability and performance in complex biological matrices such as plasma, serum, and even hair make it an attractive option for new method development. nih.govresearchgate.netnih.gov Future studies should systematically investigate the suitability of OPC-14714 for the analysis of a broader range of emerging pharmaceutical compounds and disease-related biomarkers.

Considerations for Standardization and Inter-laboratory Comparability of Assays

For analytical results to be clinically meaningful and reliable across different studies and laboratories, rigorous standardization and quality control are paramount. The use of an internal standard like OPC-14714 is a foundational step in controlling for variability during sample preparation and analysis. However, it is not sufficient on its own to guarantee inter-laboratory comparability.

A major research gap, particularly in the field of anti-TB drug monitoring, is the limited availability of external quality control and proficiency testing programs. nih.gov Such programs are essential for laboratories to objectively assess the accuracy of their results against a common standard and against peer laboratories. nih.gov Establishing and encouraging participation in these programs is a critical future step to ensure that data generated from assays using OPC-14714 are consistent and comparable, regardless of where the testing is performed. isobudgets.comnih.govxlstat.com

Furthermore, all assays must be thoroughly validated according to internationally recognized guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). nih.gov This involves assessing parameters like accuracy, precision, selectivity, recovery, and stability. While many individual studies report successful validation, a more standardized approach to reporting these metrics would improve transparency and comparability. Future efforts should focus on creating consensus guidelines for the validation of multi-analyte panels and assays in alternative matrices.

Table 2: Key Validation Parameters for a Delamanid LC-MS/MS Assay Using OPC-14714

ParameterSpecification/ResultSignificance
Linear Range (Plasma)1.00 to 500 ng/mLDefines the concentration range over which the assay is accurate and precise.
Coefficient of Determination (r²)≥0.9868Indicates a strong linear relationship between concentration and instrument response.
Quality Control (QC) AccuracyWithin 15% of nominal valueEnsures the measurements are close to the true value.
Quality Control (QC) Precision (%CV)Within 3.8%Demonstrates low variability and high reproducibility of the measurements.

Data derived from a study on delamanid drug interactions.

Q & A

Q. Methodological Insight :

  • Solubility Optimization : Pre-test solubility in DMSO followed by dilution in buffer (e.g., PBS) to avoid precipitation.
  • Stability Testing : Conduct time-course experiments under varying temperatures and light conditions to establish optimal storage and usage parameters.

How is this compound utilized as an internal standard in analytical chemistry, and what validation parameters are critical for its use?

Advanced Question
this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying compounds like delamanid. Its structural stability and distinct chromatographic retention time minimize interference with target analytes .

Q. Validation Parameters :

  • Linearity : Use a 1/x weighted linear regression to construct calibration curves, ensuring a correlation coefficient (R²) >0.98.
  • Precision and Accuracy : Perform intra- and inter-day assays with ≤15% coefficient of variation (CV) for reproducibility.
  • Matrix Effects : Evaluate ion suppression/enhancement by spiking this compound into biological matrices (e.g., plasma, hair).

Table 1 : Analytical Parameters for this compound in LC-MS/MS

ParameterValue/RequirementReference
Quantification Transitionm/z 459.2 → 340.1
Internal Standard Conc.8 ng/mL
Retention Time3.2 ± 0.1 min

How can researchers design a robust experimental framework to study this compound's pharmacological mechanisms?

Advanced Question
Adopt the P-E/I-C-O framework to structure hypothesis-driven studies:

  • Population (P) : Define the biological system (e.g., in vitro cell lines, animal models).
  • Exposure/Intervention (E/I) : Specify this compound dosage, administration route, and exposure duration.
  • Comparison (C) : Include controls (e.g., vehicle, reference drugs like aripiprazole derivatives).
  • Outcome (O) : Measure endpoints (e.g., receptor binding affinity, metabolic stability) .

Q. Example Workflow :

In Vitro Binding Assays : Screen for dopamine D2 and serotonin 5-HT1A receptor affinity using radioligand displacement.

Metabolic Stability : Incubate this compound with liver microsomes, quantify parent compound degradation via LC-MS/MS.

What strategies resolve contradictions in this compound's reported bioactivity data across studies?

Advanced Question
Contradictions may arise from variability in experimental conditions (e.g., cell type, assay sensitivity). Apply principal contradiction analysis :

Identify Dominant Variables : Determine if discrepancies stem from methodological differences (e.g., ligand concentration, incubation time).

Replicate Under Controlled Conditions : Standardize protocols across labs using shared reference materials.

Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by outlier results .

Table 2 : Common Sources of Data Variability in this compound Studies

VariableImpact on BioactivityMitigation Strategy
Solvent CompositionAlters compound solubilityPre-dissolve in standardized solvents
Cell Line VariabilityAffects receptor expressionUse authenticated cell lines
LC-MS/MS CalibrationInfluences quantificationCross-validate with external standards

How should researchers formulate hypothesis-driven questions when investigating this compound's structure-activity relationships (SAR)?

Basic Question
Focus on specificity and mechanistic depth :

  • Example Question : "How does the bromophenyl group in this compound influence its binding affinity to serotonin receptors compared to non-halogenated analogs?"
  • Methodology : Synthesize analogs with halogen substitutions, perform radioligand assays, and correlate structural changes with IC₅₀ values .

Q. Framework for SAR Studies :

Hypothesis : Halogenation enhances hydrophobic interactions with receptor pockets.

Testing : Compare this compound with fluorine/chlorine-substituted derivatives.

Analysis : Use molecular docking simulations to validate binding modes.

What ethical and reproducibility standards apply to studies involving this compound?

Basic Question

  • Reproducibility : Document experimental protocols in detail, including instrument settings (e.g., LC-MS/MS gradient, collision energy) and raw data archiving .
  • Ethical Compliance : Obtain institutional approval for animal studies and disclose conflicts of interest (e.g., funding from pharmaceutical entities) .

Q. Checklist for Reproducible Research :

  • Provide CAS number (203395-84-0) and batch-specific purity data.
  • Share spectra (NMR, HRMS) and chromatograms as supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.